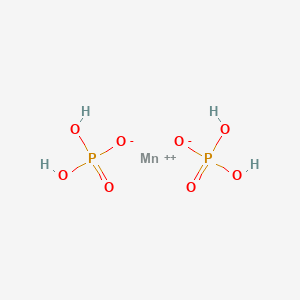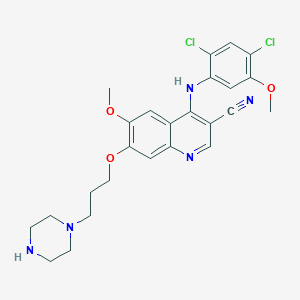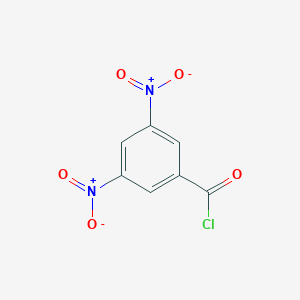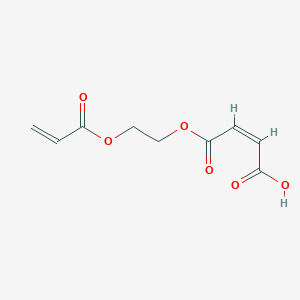
3-Fluoro-4-hidroxibenzaldehído
Descripción general
Descripción
3-Fluoro-4-hydroxybenzaldehyde is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group attached to a benzaldehyde structure makes it a versatile intermediate for the synthesis of pharmaceuticals, pesticides, and other fine chemicals .
Synthesis Analysis
The synthesis of fluorobenzaldehydes, including 3-Fluoro-4-hydroxybenzaldehyde, can be achieved through several methods. One approach involves the oxidation of fluorotoluene, while other methods include chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, and reduction of ester or carboxylic acid . A specific synthesis method for fluorobenzaldehydes using potassium fluoride in the presence of tetraphenylphosphonium halide plus 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported, which could potentially be adapted for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-hydroxybenzaldehyde has been investigated using vibrational spectroscopy and theoretical calculations. Studies have shown that the compound exhibits Cs symmetry with specific energy levels. The fluorine substitution affects the structure and charge distributions, as evidenced by NBO analysis and Mulliken charges distribution . Structural transformations of related compounds, such as 3-fluorobenzaldehyde, have been studied under cryogenic conditions, providing insights into the conformational composition and behavior of these molecules at low temperatures .
Chemical Reactions Analysis
3-Fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions due to its functional groups. For instance, the hydroxyl group can form hydrogen bonds, as indicated by a broad IR band near 3130 cm⁻¹ . The compound can also undergo nucleophilic substitution reactions, as demonstrated by studies on 4-fluorobenzaldehyde, where the fluorine atom was substituted with amines . Additionally, the aldehyde group can react with hydroxylamine to form compounds like dihydroacridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-hydroxybenzaldehyde are influenced by its molecular structure. The presence of hydrogen bonding is supported by vibrational and NMR spectroscopic data, which also suggest a blue-shift effect in the C-H stretching region due to C-H...O hydrogen bonding . The vibrational spectra of the compound have been thoroughly interpreted, with evidence of O-H...O bonding and the influence of the fluorine atom on the vibrational modes . The compound's reactivity under different conditions, such as cryogenic temperatures, has been characterized, providing a comprehensive understanding of its behavior in various environments .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El 3-Fluoro-4-hidroxibenzaldehído es un compuesto organooxígeno utilizado en la síntesis orgánica . Es un bloque de construcción para crear moléculas orgánicas más complejas en reacciones químicas .
Síntesis de derivados de feniletilamina de ácido cafeico
Este compuesto se utiliza para sintetizar derivados de feniletilamina de ácido cafeico a través de la reacción de Wittig . Estos derivados se han estudiado por su actividad citoprotectora contra los peróxidos .
Síntesis de bloques de construcción fluorados
El this compound es un bloque de construcción arilo fluorado . Los compuestos fluorados tienen propiedades únicas y se utilizan en una variedad de campos, incluidos los farmacéuticos, agroquímicos y la ciencia de los materiales .
Síntesis de 3-(3-fluoro-4-hidroxi-5-metoxifenil)-N-feniletilacrilamida
Este compuesto se puede utilizar para sintetizar 3-(3-fluoro-4-hidroxi-5-metoxifenil)-N-feniletilacrilamida . Las propiedades y aplicaciones de este compuesto específico requerirían más investigación .
Síntesis de 4-[(4-hidroxi-3-fluoro-5-metoxibencilideno)amino]-1,5-dimetil-2-fenil-1,2-dihidro-pirazol-3-ona
El this compound también se puede utilizar para sintetizar 4-[(4-hidroxi-3-fluoro-5-metoxibencilideno)amino]-1,5-dimetil-2-fenil-1,2-dihidro-pirazol-3-ona . Las propiedades y aplicaciones de este compuesto específico requerirían más investigación
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-hydroxybenzaldehyde is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
It is known that the compound interacts with mif, potentially altering its function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-hydroxybenzaldehyde. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, factors such as pH and temperature could potentially influence its action.
Análisis Bioquímico
Biochemical Properties
3-Fluoro-4-hydroxybenzaldehyde is used to synthesise analogues of curcuminoid with ketones through aldol condensation . The synthesized curcuminoid derivatives show half maximal inhibitory concentration of 0.75 μM against human ovarian cancer cell line A2780 .
Cellular Effects
The synthesized curcuminoid derivatives from 3-Fluoro-4-hydroxybenzaldehyde have shown potent inhibitory effects on macrophage migration in anti-inflammatory activity .
Molecular Mechanism
The molecular mechanism of 3-Fluoro-4-hydroxybenzaldehyde involves the formation of hydrazone derivatives via aldehyde-amine condensation . This process shows potent inhibitory effects on macrophage migration, indicating its role in anti-inflammatory activity .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a synthesis intermediate for various biochemical compounds .
Propiedades
IUPAC Name |
3-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHJTCAPWOIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343080 | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405-05-0 | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-fluoro-4-hydroxybenzaldehyde a valuable compound in organic synthesis?
A: 3-Fluoro-4-hydroxybenzaldehyde serves as a versatile building block in organic synthesis due to its unique reactivity. The presence of both a fluorine atom and a hydroxyl group allows for selective modifications and derivatizations. For instance, it acts as a key intermediate in the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD). []
Q2: Can 3-fluoro-4-hydroxybenzaldehyde be enzymatically modified?
A: Yes, the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) can catalyze the Baeyer-Villiger oxidation of 3-fluoro-4-hydroxybenzaldehyde. This reaction leads to the formation of 3-fluorophenyl formate, which subsequently hydrolyzes to yield 3-fluorophenol. Interestingly, HAPMO shows a preference for producing the phenol derivative over the corresponding benzoic acid, contrasting with the typical selectivity observed in chemical Baeyer-Villiger oxidations. []
Q3: How does the structure of 3-fluoro-4-hydroxybenzaldehyde influence its properties?
A: The presence of fluorine and hydroxyl groups on the benzaldehyde ring significantly impacts the compound's properties. Theoretical calculations and spectroscopic data, particularly vibrational spectra, provide evidence of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom. [] This interaction influences the compound's reactivity, solubility, and potential for forming interactions with biological targets.
Q4: Has 3-fluoro-4-hydroxybenzaldehyde been explored in the development of new drugs?
A: Researchers are actively investigating derivatives of 3-fluoro-4-hydroxybenzaldehyde for their potential therapeutic applications. For example, a study explored the cytotoxicity of bis(arylidene) derivatives of cyclic ketones, incorporating 3-fluoro-4-hydroxybenzaldehyde as a key structural component, against cisplatin-resistant human ovarian carcinoma cells. [, ] This suggests that further exploration of this compound and its derivatives could lead to the discovery of novel anticancer agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














